4-benzoyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-benzoyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of (Z)-4-benzoyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins and other eicosanoids . The compound has been found to inhibit COX-1 and COX-2, with a higher inhibitory activity against COX-2 .
Mode of Action
(Z)-4-benzoyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are lipid compounds that play key roles in inflammation, pain, and fever .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these compounds, leading to reduced inflammation and pain .
Result of Action
The inhibition of COX enzymes by (Z)-4-benzoyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain . In addition, the compound has been found to have anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation offers a greener alternative, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form carboxyl groups.
Reduction: Reduction reactions can modify the benzoyl group, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
4-benzoyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are being explored for their antiplatelet and anticancer activities.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various industrial applications.
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and potential use in treating type-2 diabetes.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Studied for its antimicrobial activity.
Uniqueness
4-benzoyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique structure, which combines a benzoyl group with a benzothiazole ring. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzoyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-24-18-9-5-6-10-19(18)27-22(24)23-21(26)17-13-11-16(12-14-17)20(25)15-7-3-2-4-8-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSDDCJIQBGCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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